molecular formula C26H26N4O4 B2830892 N-[2-(1H-indol-3-yl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide CAS No. 872857-62-0

N-[2-(1H-indol-3-yl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide

Cat. No.: B2830892
CAS No.: 872857-62-0
M. Wt: 458.518
InChI Key: NTNBMKMWUWPNMW-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a complex organic compound that features indole and morpholine functional groups. Compounds containing indole structures are often of significant interest in medicinal chemistry due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of Indole Derivatives: Starting with the synthesis of indole derivatives through Fischer indole synthesis or other methods.

    Coupling Reactions: Using coupling reactions such as amide bond formation to link the indole derivatives with morpholine-containing intermediates.

    Purification: The final compound is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the carbonyl groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield indole-2-carboxylic acids, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide would involve its interaction with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-indol-3-yl)ethyl)-2-oxoacetamide: A simpler analog with similar indole and amide functionalities.

    2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide: Lacks the second indole moiety but retains the morpholine and amide groups.

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is unique due to its dual indole structure combined with a morpholine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4/c31-24(29-11-13-34-14-12-29)17-30-16-21(20-6-2-4-8-23(20)30)25(32)26(33)27-10-9-18-15-28-22-7-3-1-5-19(18)22/h1-8,15-16,28H,9-14,17H2,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNBMKMWUWPNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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